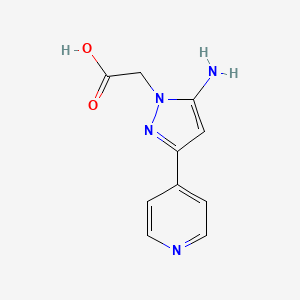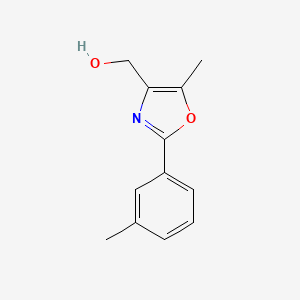
1-(3,4-Difluorophenyl)piperazine hydrochloride
描述
1-(3,4-Difluorophenyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C10H13ClF2N2 and its molecular weight is 234.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is known that piperazine compounds, which include 1-(3,4-difluorophenyl)piperazine hydrochloride, generally interact with the γ-aminobutyric acid (gaba) receptor .
Mode of Action
This compound, like other piperazine compounds, is thought to exert its effects by binding directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
It is known that piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, which allows the host body to easily remove or expel the invading organism .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The paralysis of parasites caused by piperazine compounds allows the host body to easily remove or expel the invading organism .
Action Environment
It is known that the storage temperature for this compound is at room temperature .
生化分析
Biochemical Properties
1-(3,4-Difluorophenyl)piperazine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including neurotransmitter receptors and enzymes involved in metabolic pathways. The nature of these interactions often involves binding to specific sites on the enzymes or receptors, leading to either inhibition or activation of their functions. For example, this compound has been shown to bind to serotonin receptors, influencing neurotransmitter signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In neuronal cells, it has been found to modulate neurotransmitter release and uptake, thereby affecting cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. This compound has also been shown to impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding to specific receptors or enzymes, leading to changes in their activity. For instance, its binding to serotonin receptors can result in either agonistic or antagonistic effects, depending on the receptor subtype. Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular metabolism and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound has been associated with changes in cellular signaling pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulation of neurotransmitter signaling and metabolic regulation. At higher doses, it can lead to toxic or adverse effects, including disruption of cellular functions and potential toxicity to vital organs. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to affect the levels of certain metabolites by modulating the activity of key enzymes in metabolic pathways. For example, its interaction with enzymes involved in neurotransmitter synthesis and degradation can influence the levels of neurotransmitters in the brain .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that this compound can be transported across cell membranes and distributed to various tissues, including the brain, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins. These interactions can affect the compound’s activity and function, leading to changes in cellular processes and gene expression .
属性
IUPAC Name |
1-(3,4-difluorophenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2.ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXQNQUWTAFXDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



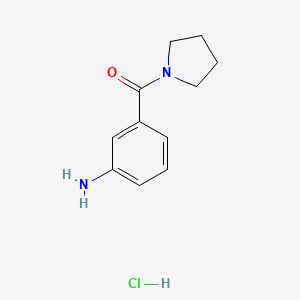

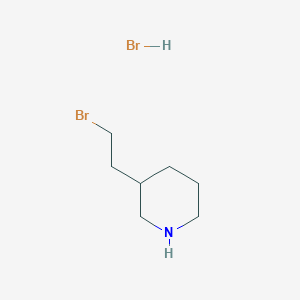
![3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1473733.png)

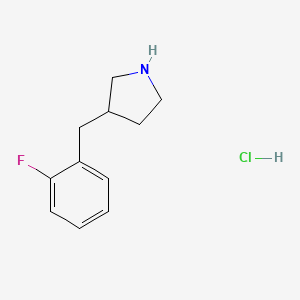

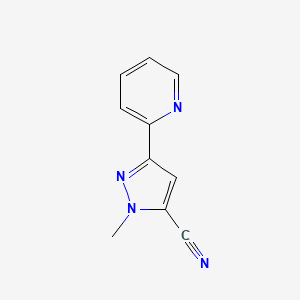

![Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate](/img/structure/B1473741.png)
